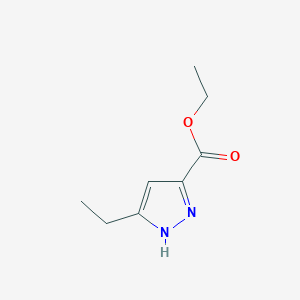

Ethyl 3-ethyl-1H-pyrazole-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-ethyl-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-6-5-7(10-9-6)8(11)12-4-2/h5H,3-4H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFONSBZEAHNVCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN1)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701217722 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 5-ethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701217722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26308-40-7 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 5-ethyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26308-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 5-ethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701217722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 3-ethyl-1H-pyrazole-5-carboxylate

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] Ethyl 3-ethyl-1H-pyrazole-5-carboxylate is a valuable heterocyclic building block, featuring key functional groups that allow for further molecular elaboration in drug discovery programs. This guide provides an in-depth, scientifically grounded pathway for its synthesis, intended for researchers and professionals in organic synthesis and drug development. We will delve into the strategic selection of the synthetic route, a detailed examination of the precursor synthesis, and a step-by-step protocol for the core cyclocondensation reaction, underpinned by mechanistic insights and practical, field-proven advice.

Section 1: Synthetic Strategy and Retrosynthetic Analysis

The most robust and widely adopted method for constructing the pyrazole ring is the Knorr Pyrazole Synthesis, first reported by Ludwig Knorr in 1883.[2][3] This pathway involves the cyclocondensation of a β-ketoester with a hydrazine derivative.[2][4] Its reliability, high yields, and the aromatic stability of the resulting pyrazole make it the superior choice for our target molecule.[2]

A retrosynthetic analysis reveals a logical disconnection across the N1-C5 and N2-C3 bonds of the pyrazole ring. This approach identifies a 1,3-dicarbonyl compound and hydrazine as the primary synthons. For our specific target, this translates to Ethyl 3-oxoheptanoate as the key β-ketoester precursor and hydrazine hydrate as the nitrogen source.

Caption: Retrosynthetic analysis of the target pyrazole.

Section 2: Synthesis of the Key Precursor: Ethyl 3-oxoheptanoate

The quality and availability of the β-ketoester, Ethyl 3-oxoheptanoate, are critical for the success of the overall synthesis. This precursor can be sourced commercially or synthesized via several established methods. We will compare two prominent routes: the traditional Crossed Claisen Condensation and a more modern approach utilizing Meldrum's acid.

Comparative Analysis of Precursor Synthesis Routes

| Parameter | Route 1: Crossed Claisen Condensation | Route 2: Acyl Meldrum's Acid Synthesis |

| Starting Materials | Ethyl pentanoate, Ethyl acetate | Pentanoyl chloride, Meldrum's acid, Ethanol |

| Key Reagents | Strong base (e.g., Sodium ethoxide) | Pyridine, Ethanol |

| Selectivity | Low; potential for four different products, complicating purification.[5] | High; selective acylation followed by clean alcoholysis.[5] |

| Typical Yield | Low to moderate due to product mixture.[5] | High, often exceeding 80%.[5] |

| Reaction Conditions | Requires strictly anhydrous conditions and a strong base.[6] | Milder conditions for the final alcoholysis step.[5] |

| Scalability | Challenging due to selectivity and purification issues.[5] | More readily scalable with straightforward purification.[5] |

Recommended Protocol: Acyl Meldrum's Acid Synthesis of Ethyl 3-oxoheptanoate

This two-step protocol provides a reliable method for obtaining the required β-ketoester precursor.

Step 1: Acylation of Meldrum's Acid

-

Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet (Argon or Nitrogen), dissolve Meldrum's acid (1.0 eq) in anhydrous dichloromethane.

-

Cooling & Base Addition: Cool the solution to 0 °C using an ice bath. Add anhydrous pyridine (1.1 eq) dropwise to the cooled solution.

-

Acylation: Prepare a solution of pentanoyl chloride (1.0 eq) in anhydrous dichloromethane. Add this solution dropwise to the cooled reaction mixture over approximately 2 hours. Maintain the temperature at 0 °C throughout the addition.

-

Reaction: Allow the mixture to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates complete consumption of the Meldrum's acid.

-

Work-up: Dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel. Wash the organic phase sequentially with cold dilute hydrochloric acid (1M) and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield solid 5-pentanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione, which is typically of sufficient purity for the next step.[5]

Step 2: Alcoholysis to Ethyl 3-oxoheptanoate

-

Setup: Transfer the crude pentanoyl Meldrum's acid from the previous step to a round-bottom flask equipped with a reflux condenser.

-

Alcoholysis: Add anhydrous ethanol in excess and heat the mixture to reflux for 3-4 hours.[5]

-

Isolation: Once the reaction is complete, remove the ethanol under reduced pressure. The resulting crude oil can be purified by fractional distillation under vacuum to yield pure Ethyl 3-oxoheptanoate.[5]

Section 3: The Core Reaction: Knorr Pyrazole Cyclocondensation

With the key precursor in hand, the final cyclocondensation step can be performed. This reaction is typically high-yielding and proceeds readily under mild conditions.

Reaction Mechanism

The Knorr synthesis is a classic example of a condensation-cyclization reaction. The mechanism proceeds through two key stages:

-

Hydrazone Formation: The more nucleophilic terminal nitrogen of hydrazine attacks the electrophilic ketone carbonyl of Ethyl 3-oxoheptanoate. This is followed by dehydration to form a stable hydrazone intermediate.[2]

-

Intramolecular Cyclization & Aromatization: The second nitrogen atom of the hydrazone then acts as a nucleophile, attacking the ester carbonyl carbon in an intramolecular fashion. This forms a five-membered heterocyclic intermediate which subsequently eliminates a molecule of ethanol and undergoes tautomerization to yield the stable, aromatic pyrazole ring.[2]

Caption: Simplified mechanism of the Knorr Pyrazole Synthesis.

Detailed Experimental Protocol

This protocol is optimized for high yield and purity based on established procedures.[1]

Materials:

-

Ethyl 3-oxoheptanoate (1.0 eq)

-

Hydrazine hydrate (1.0 - 1.1 eq)

-

Ethanol (or Glacial Acetic Acid as an alternative solvent)

Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Ethyl 3-oxoheptanoate (1.0 eq) and a suitable volume of ethanol (e.g., 5-10 mL per gram of ketoester).

-

Reagent Addition: While stirring, add hydrazine hydrate (1.0 eq) dropwise to the solution. The reaction can be mildly exothermic, so controlled addition is advised.

-

Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a mixture like 30% ethyl acetate in hexane. The reaction is typically complete within 1-3 hours.[1] A representative yield under these conditions is approximately 90%.[1]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid product precipitates, it can be collected by vacuum filtration.

-

Isolation: If no solid forms, remove the ethanol under reduced pressure using a rotary evaporator. The resulting crude residue is then subjected to purification.

-

Purification: The crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure this compound.[1]

Caption: Experimental workflow for the synthesis of the target pyrazole.

Section 4: Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Expected Analytical Data

| Technique | Expected Result |

| ¹H NMR | Based on analogous structures[7], expected chemical shifts (in CDCl₃) are: ~11-12 ppm (br s, 1H, N-H), ~6.6 ppm (s, 1H, pyrazole C4-H), ~4.35 ppm (q, 2H, ester -OCH₂-), ~2.7 ppm (q, 2H, C3-CH₂-), ~1.35 ppm (t, 3H, ester -CH₃), ~1.25 ppm (t, 3H, C3-CH₂CH₃). |

| ¹³C NMR | Expected chemical shifts (in CDCl₃) are: ~162 ppm (C=O, ester), ~145 ppm (C5), ~140 ppm (C3), ~105 ppm (C4), ~60 ppm (-OCH₂-), ~20 ppm (C3-CH₂-), ~14 ppm (ester -CH₃), ~13 ppm (C3-CH₂CH₃). |

| Mass Spec (EI-MS) | The molecular formula is C₉H₁₄N₂O₂. The expected molecular ion peak [M]⁺ would be at m/z = 182.11. |

| IR Spectroscopy | Expected characteristic peaks (cm⁻¹): ~3200-3400 (N-H stretch), ~2970 (C-H stretch), ~1720 (C=O stretch, ester), ~1580 (C=N stretch). |

Conclusion

The synthesis of this compound is reliably achieved through the classic Knorr pyrazole synthesis. The key to a successful outcome lies in the preparation of a high-purity β-ketoester precursor, Ethyl 3-oxoheptanoate, for which the Acyl Meldrum's Acid pathway is highly recommended over the traditional Claisen condensation. The final cyclocondensation with hydrazine hydrate is a robust, high-yield reaction that proceeds under straightforward conditions. This guide provides the necessary protocols, mechanistic understanding, and comparative data to empower researchers to confidently synthesize this valuable heterocyclic intermediate for applications in medicinal chemistry and beyond.

References

-

BenchChem. Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Ethyl 3-oxoheptanoate. 1

-

BenchChem. Technical Support Center: Optimizing Reaction Conditions for Ethyl 3-oxoheptanoate Synthesis. 6

-

BenchChem. A Comparative Guide to the Synthesis of Ethyl 3-oxoheptanoate: A Validation of a Novel Synthetic Route. 5

-

Akkilagunta, V. et al. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. 4

-

Chem Help ASAP. Knorr Pyrazole Synthesis. 2

-

Kumar, K. Ajay et al. An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. International Journal of ChemTech Research.

-

ChemicalBook. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis. 7

-

Name-Reaction.com. Knorr pyrazole synthesis. 3

-

CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. Google Patents. 8

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. name-reaction.com [name-reaction.com]

- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 8. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]

Physical and chemical properties of Ethyl 3-ethyl-1H-pyrazole-5-carboxylate

An In-depth Technical Guide to Ethyl 3-ethyl-1H-pyrazole-5-carboxylate: Properties, Synthesis, and Applications

Introduction

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents and agrochemicals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged structure in drug design. This guide provides a comprehensive technical overview of a specific, highly versatile derivative: this compound.

As a bifunctional molecule, possessing both a reactive pyrazole N-H proton and a modifiable ester group, this compound serves as a critical building block for creating more complex molecular architectures. For researchers and drug development professionals, a deep understanding of its properties is paramount for its effective utilization in synthetic campaigns. This document delineates its physicochemical characteristics, spectroscopic signature, logical synthetic pathways, and key reactivity patterns, grounded in established chemical principles and field-proven insights.

Molecular Identity and Structure

The fundamental identity of a chemical compound is rooted in its structure. This compound consists of a five-membered pyrazole ring substituted at the 3-position with an ethyl group and at the 5-position with an ethyl carboxylate moiety. The presence of the "1H" designation indicates that a hydrogen atom is attached to one of the nitrogen atoms, making it susceptible to tautomerization and a prime site for alkylation or acylation reactions.

| Identifier | Value |

| IUPAC Name | This compound |

| Alternate Name | 1H-Pyrazole-3-carboxylic acid, 5-ethyl-, ethyl ester[3] |

| Molecular Formula | C₈H₁₂N₂O₂ |

| Molecular Weight | 168.19 g/mol |

| CAS Number | 69730-81-2[3] |

Physicochemical Properties

The physical properties of a compound dictate its handling, purification, and formulation characteristics. While extensive experimental data for this specific molecule is not widely published, we can infer its likely properties based on its structure and data from closely related analogs.

| Property | Value / Observation | Rationale & Comparative Context |

| Appearance | Likely a white to off-white solid or a pale yellow oil. | Many similar pyrazole carboxylates, such as Ethyl 5-methyl-1H-pyrazole-3-carboxylate, are solids at room temperature.[4] |

| Solubility | Expected to be soluble in common organic solvents like ethanol, ethyl acetate, and dimethylformamide (DMF).[5] | The ethyl ester and ethyl substituent provide lipophilic character, while the pyrazole ring allows for some polarity. |

| Melting Point | Not reported. | For comparison, the related 5-amino-3-(4-chlorophenyl)-1H-pyrazole has a melting point of 174-175 °C, indicating that substituted pyrazoles are often crystalline solids.[6] |

| Boiling Point | Not reported. | Predicted to be high due to hydrogen bonding capability and molecular weight. The phenyl-substituted analog boils at 427.9°C at 760 mmHg, though the ethyl group would lower this significantly.[7] |

| Density | Not reported. | The phenyl analog has a density of 1.196 g/cm³, suggesting this compound will be slightly denser than water.[7] |

Spectroscopic Characterization

Spectroscopic analysis provides an empirical fingerprint of a molecule, confirming its identity and purity. The choice of methods—NMR, IR, and MS—is deliberate, as each provides unique and complementary structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

-

¹H NMR: The proton NMR spectrum is predicted to be highly informative. Based on the analysis of a close analog, ethyl 3-methyl-1H-pyrazole-5-carboxylate[4], we can anticipate the following signals:

-

Pyrazole CH (1H): A singlet expected around δ 6.5-6.7 ppm. This lone proton on the pyrazole ring is a key diagnostic signal.

-

Pyrazole NH (1H): A broad singlet, typically downfield (> δ 10 ppm), which may exchange with D₂O. Its presence confirms the 1H-pyrazole structure.

-

Ester O-CH₂ (2H): A quartet around δ 4.3-4.4 ppm, coupled to the adjacent methyl group.

-

Ring C-CH₂ (2H): A quartet around δ 2.7-2.8 ppm, coupled to its adjacent methyl group.

-

Ester CH₃ (3H): A triplet around δ 1.3-1.4 ppm, coupled to the ester methylene group.

-

Ring C-CH₂-CH₃ (3H): A triplet around δ 1.2-1.3 ppm, coupled to the ring-bound methylene group.

-

-

¹³C NMR: The carbon spectrum should display 8 distinct signals, corresponding to each unique carbon atom in the structure. Key expected signals include the ester carbonyl (C=O) around δ 160-165 ppm, three aromatic carbons of the pyrazole ring, and the four distinct carbons of the two ethyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

-

N-H Stretch: A broad absorption band is expected in the range of 3100-3300 cm⁻¹, characteristic of the N-H bond in the pyrazole ring.

-

C-H Stretch: Sharp peaks will appear in the 2850-3000 cm⁻¹ region, corresponding to the sp³ C-H bonds of the ethyl groups.

-

C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ is the definitive signal for the ester carbonyl group.[8]

-

C=N / C=C Stretch: Absorptions in the 1500-1650 cm⁻¹ region are characteristic of the pyrazole ring stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers structural clues based on fragmentation patterns.

-

Molecular Ion (M⁺): In an Electron Ionization (EI) experiment, the molecular ion peak would appear at an m/z value corresponding to the molecular weight (168.19).

-

Key Fragments: Common fragmentation pathways for ethyl esters include the loss of an ethoxy radical (·OCH₂CH₃, -45 Da) or ethylene (C₂H₄, -28 Da) via a McLafferty rearrangement. The stability of the pyrazole ring suggests it would likely remain intact as a major fragment.

Synthesis and Reactivity

Understanding how a molecule is constructed and how it behaves in chemical reactions is fundamental to its application in research.

Synthetic Strategy: The Knorr Pyrazole Synthesis

The most logical and widely adopted method for constructing the pyrazole core is the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.[9][10] This self-validating protocol is reliable and proceeds via a well-understood mechanism involving cyclization and dehydration.

-

Preparation of the 1,3-Dicarbonyl Intermediate: To a solution of sodium ethoxide in anhydrous ethanol, add diethyl oxalate. Cool the mixture in an ice bath.

-

Slowly add 2-pentanone dropwise to the cooled solution while stirring.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours to form the sodium salt of ethyl 2,4-dioxohexanoate. The causality here is the Claisen condensation, where the ethoxide base generates an enolate from 2-pentanone which then attacks the diethyl oxalate.

-

Cyclization: Dilute the reaction mixture with water and cool in an ice bath.

-

Slowly add a solution of hydrazine hydrate. The nucleophilic hydrazine attacks the ketone carbonyls, leading to spontaneous cyclization.

-

Acidify the mixture with a dilute acid (e.g., acetic acid or HCl) to catalyze the dehydration step and precipitate the product.

-

Workup and Purification: Filter the resulting solid or extract the aqueous layer with ethyl acetate if the product is an oil.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the pure pyrazole.

Chemical Reactivity

The utility of this compound as a building block stems from its predictable reactivity at two primary sites: the pyrazole nitrogen and the ester carbonyl.

-

N-Alkylation: The N-H proton is acidic and can be readily removed by a base (e.g., NaH, K₂CO₃). The resulting pyrazolate anion is a potent nucleophile that reacts with alkyl halides or other electrophiles. This is a common strategy for introducing diversity at the N-1 position. A patent describes a similar methylation reaction using dimethyl carbonate as a green reagent, which is an environmentally conscious choice over toxic dimethyl sulfate.[11][12]

-

Ester Hydrolysis: The ethyl ester can be saponified using aqueous base (e.g., NaOH or LiOH) followed by acidic workup to yield the corresponding 5-carboxylic acid.[13] This carboxylic acid is a crucial intermediate, enabling the formation of amides through coupling with various amines, a cornerstone of modern drug discovery. The synthesis of the prostate cancer drug darolutamide relies on a similar pyrazole carboxylic acid intermediate.[14]

-

Ring Halogenation: The C-4 position of the pyrazole ring can undergo electrophilic substitution, such as chlorination. A patented method shows that an N-methylated version of this compound can be chlorinated at the 4-position using hydrochloric acid and hydrogen peroxide.[12]

Applications in Research and Drug Discovery

This compound is not typically an endpoint molecule but rather a valuable starting material. Its importance lies in its role as a versatile scaffold for building libraries of more complex compounds for biological screening.

-

Scaffold for Agrochemicals and Pharmaceuticals: The pyrazole core is a known pharmacophore. This specific derivative provides a robust entry point for synthesizing novel candidates. For instance, it is a direct precursor for compounds like 1-methyl-3-ethyl-5-pyrazole carboxylate, a key intermediate in the synthesis of certain insecticides.[11]

-

Fragment-Based Drug Design (FBDD): As a relatively small and functionalized heterocycle, it can be used in FBDD campaigns. The pyrazole ring can act as a hydrogen bond donor and acceptor, while the ethyl and ester groups can probe different pockets of a biological target.

-

Intermediate for Active Pharmaceutical Ingredients (APIs): The conversion of the ester to a carboxylic acid and subsequent amide coupling is a well-trodden path to many APIs.[13] Numerous pyrazole carboxamides have been investigated for their anticancer and anti-inflammatory properties, highlighting the value of this synthetic route.[2][10]

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential. While a specific safety data sheet for this compound is not available, GHS classifications for structurally similar compounds provide a useful guideline.

-

Hazards: The related compound ethyl 3-propyl-1H-pyrazole-5-carboxylate is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[15] It is prudent to assume this compound carries similar risks.

-

Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

-

References

-

PubChem. Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

Oh, Y. et al. (2014). Novel Synthesis of Highly Functionalized Pyrazolines and Pyrazoles by Triphenylphosphine-Mediated Reaction of Dialkyl Azodicarboxylate with Allenic Esters. Organic Letters. Available from: [Link]

-

PubChem. ethyl 3-propyl-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

Slideshare. Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Available from: [Link]

-

Fustero, S. et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]

-

Kim, J. et al. Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Supporting Information. Available from: [Link]

-

ChemBK. ethyl 5-acetyl-1H-pyrazole-3-carboxylate. Available from: [Link]

-

PubChem. Ethyl 5-methyl-1H-pyrazole-3-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

-

Kumar, V. et al. (2013). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. BioMed Research International. Available from: [Link]

- Google Patents. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.

-

PubChem. 1H-Pyrazole-3-carboxylic acid, 5-phenyl-, ethyl ester. National Center for Biotechnology Information. Available from: [Link]

-

NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester - Mass spectrum (electron ionization). National Institute of Standards and Technology. Available from: [Link]

-

PubChem. ethyl 3-amino-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester - IR Spectrum. National Institute of Standards and Technology. Available from: [Link]

-

ChemBK. 1H-pyrazole-5-carboxylic acid, 3-phenyl-, ethyl ester. Available from: [Link]

-

Husain, A. et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Available from: [Link]

-

NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. National Institute of Standards and Technology. Available from: [Link]

-

Szilágyi, B. et al. (2022). Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. Synthesis. Available from: [Link]

-

ResearchGate. IR spectra of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a). Available from: [Link]

-

NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. National Institute of Standards and Technology. Available from: [Link]

- Google Patents. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

-

Al-Tel, T. H. (2022). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Molecules. Available from: [Link]

-

Khan, I. et al. (2013). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank. Available from: [Link]

-

SIELC Technologies. Ethyl 5-methyl-1H-pyrazole-3-carboxylate. Available from: [Link]

-

PubChem. ethyl 1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

Chongqing Chemdad Co., Ltd. ethyl 5-amino-1H-pyrazole-3-carboxylate. Available from: [Link]

-

PubChem. 1H-Pyrazole-3-carboxylic acid, 5-ethyl-, ethyl ester. National Center for Biotechnology Information. Available from: [Link]

-

Home Sunshine Pharma. 5-ACETYL-1H-PYRAZOLE-3-CARBOXYLIC ACID CAS 1297537-45-1. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1H-Pyrazole-3-carboxylic acid, 5-ethyl-, ethyl ester | C8H12N2O2 | CID 8027614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. rsc.org [rsc.org]

- 7. chembk.com [chembk.com]

- 8. mdpi.com [mdpi.com]

- 9. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]

- 10. researchgate.net [researchgate.net]

- 11. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]

- 12. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 14. 5-Acetyl-1H-Pyrazole-3-carboxylic acid | 1297537-45-1 [chemicalbook.com]

- 15. ethyl 3-propyl-1H-pyrazole-5-carboxylate | C9H14N2O2 | CID 7365260 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Ethyl 3-ethyl-1H-pyrazole-5-carboxylate: Synthesis, Properties, and Applications

Prepared by: Gemini, Senior Application Scientist

This document provides a comprehensive technical overview of Ethyl 3-ethyl-1H-pyrazole-5-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. The pyrazole scaffold is a cornerstone in the development of novel therapeutics due to its wide range of biological activities.[1][2][3] This guide details the compound's identifiers, physicochemical properties, a validated synthesis protocol, safety and handling procedures, and its potential applications in modern research.

Compound Identification and Physicochemical Properties

Precise identification is critical for regulatory compliance, procurement, and experimental reproducibility. While this compound is a valid chemical structure, its constitutional isomer, Ethyl 5-ethyl-1H-pyrazole-3-carboxylate, is more prominently documented in chemical databases. The data presented below pertains to the closely related isomer, Ethyl 5-ethyl-1H-pyrazole-3-carboxylate , under CAS Number 885319-49-3.[4] Researchers should consider that while physicochemical properties will be very similar, spectroscopic data (e.g., NMR) will differ due to the different substituent positions.

Structural Information

Caption: Structure of this compound.

Identifiers and Properties Summary

| Identifier | Value | Source |

| Compound Name | Ethyl 5-ethyl-1H-pyrazole-3-carboxylate | Angene Chemical[4] |

| CAS Number | 885319-49-3 | Angene Chemical[4] |

| Molecular Formula | C₈H₁₂N₂O₂ | Angene Chemical[4] |

| Molecular Weight | 168.19 g/mol | Angene Chemical[4] |

| IUPAC Name | ethyl 5-ethyl-1H-pyrazole-3-carboxylate | N/A (Derived) |

| Canonical SMILES | CCC1=NNC(=C1)C(=O)OCC | N/A (Derived) |

Synthesis Methodology: A Validated Approach

The synthesis of pyrazole carboxylates is a well-established process in organic chemistry, typically achieved through the condensation of a 1,3-dicarbonyl equivalent with a hydrazine source. The following protocol is adapted from established methods for synthesizing substituted pyrazole esters and represents a reliable pathway to the target compound class.[5]

The core of this synthesis is a two-step process:

-

Claisen Condensation: Formation of a 1,3-dicarbonyl intermediate (a dioxo-ester) by reacting an appropriate ketone with diethyl oxalate.

-

Knorr Pyrazole Synthesis: Cyclization of the dioxo-ester with hydrazine hydrate to form the pyrazole ring.

Experimental Protocol

Objective: To synthesize Ethyl 5-aryl-1H-pyrazole-3-carboxylate derivatives.

Step 1: Synthesis of Ethyl 2,4-dioxohexanoate

-

Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (N₂ or Ar).

-

Cool the sodium ethoxide solution to 0 °C in an ice bath.

-

To this solution, add a mixture of 2-butanone (1.0 eq) and diethyl oxalate (1.0 eq) dropwise, ensuring the temperature remains below 10 °C. The use of a base like sodium ethoxide is crucial for deprotonating the α-carbon of the ketone, initiating the Claisen condensation.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by pouring the mixture into ice-cold dilute hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate, ethyl 2,4-dioxohexanoate.

Step 2: Synthesis of this compound

-

Dissolve the crude ethyl 2,4-dioxohexanoate intermediate (1.0 eq) in glacial acetic acid. Acetic acid serves as both a solvent and a catalyst for the cyclization reaction.

-

Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice water, leading to the precipitation of the crude product.

-

Filter the solid, wash thoroughly with water to remove residual acetic acid and hydrazine, and dry under vacuum.

-

Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain the purified this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Safety and Handling

Based on the Safety Data Sheet for the isomer Ethyl 5-ethyl-1H-pyrazole-3-carboxylate (CAS 885319-49-3), the compound is classified as hazardous.[4] Standard laboratory precautions should be strictly followed.

| Hazard Class | Pictogram | Signal Word | Hazard Statements |

| GHS Classification | Warning | H302: Harmful if swallowed.[4]H315: Causes skin irritation.[4]H319: Causes serious eye irritation.[4]H335: May cause respiratory irritation.[4] |

Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4]

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]

-

Skin: Wash off with soap and plenty of water.[4]

-

Inhalation: Move person into fresh air.[6]

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[4]

-

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.

Applications in Research and Drug Development

The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry. Its derivatives are known to possess a vast array of biological activities, making them valuable starting points for drug discovery programs.[1][7]

Key Biological Activities of the Pyrazole Scaffold:

-

Anti-inflammatory: Many pyrazole-containing compounds are potent inhibitors of enzymes like cyclooxygenase-2 (COX-2), which are key mediators of inflammation.[1]

-

Anticancer: Pyrazole derivatives have been developed as inhibitors of various protein kinases, which are often dysregulated in cancer cells.[1][7]

-

Antifungal and Antimicrobial: The scaffold is present in numerous agents designed to combat fungal and bacterial infections.[7]

-

Agrochemicals: Beyond pharmaceuticals, pyrazole derivatives are used as effective herbicides and insecticides.[1][3]

This compound serves as a versatile chemical building block. The ethyl ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, providing a reactive handle for library synthesis. The N-H on the pyrazole ring can be alkylated or arylated to further explore the chemical space around the core.[8] These modifications allow for the systematic optimization of a compound's potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound, and its closely related isomers, are valuable heterocyclic compounds for synthetic and medicinal chemists. Its straightforward synthesis from commercially available starting materials, combined with the proven therapeutic potential of the pyrazole core, makes it an attractive scaffold for developing next-generation pharmaceuticals and agrochemicals. Adherence to strict safety protocols is essential when handling this and related compounds.

References

-

Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate - PubChem. National Center for Biotechnology Information. [Link]

-

ethyl 3-propyl-1H-pyrazole-5-carboxylate | C9H14N2O2 | CID 7365260 - PubChem. National Center for Biotechnology Information. [Link]

-

1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H10N2O2 | CID 2743794 - PubChem. National Center for Biotechnology Information. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. National Center for Biotechnology Information. [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

- CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents.

-

Exploring Pyrazole Derivatives in Drug Discovery: Focus on Anti-inflammatory and Bioactive Compounds. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Ethyl 5-methyl-1H-pyrazole-3-carboxylate | C7H10N2O2 | CID 77645 - PubChem. National Center for Biotechnology Information. [Link]

-

Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. ResearchGate. [Link]

-

1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester - NIST WebBook. National Institute of Standards and Technology. [Link]

-

ethyl 3-methyl-1h-pyrazole-5-carboxylate 4027-57-0 - Chongqing Kemai Material Technology Co., Ltd. kemaitechnology.com. [Link]

-

Safety Data Sheet - Angene Chemical. Angene Chemical. [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. jkmpic.com. [Link]

-

(PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]

-

Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate - ChemBK. ChemBK. [Link]

-

Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid - Technical Disclosure Commons. Technical Disclosure Commons. [Link]

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. angenechemical.com [angenechemical.com]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]

A Technical Guide to Ethyl 3-ethyl-1H-pyrazole-5-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Ethyl 3-ethyl-1H-pyrazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details the compound's nomenclature, physicochemical properties, and established synthetic methodologies, with a particular focus on the Knorr pyrazole synthesis. It offers field-proven experimental protocols for its preparation and characterization, discusses its applications as a key building block, and outlines essential safety and handling procedures. This guide is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this versatile pyrazole derivative.

Nomenclature and Chemical Identity

Correctly identifying a chemical compound is the foundation of safe and reproducible research. The title compound, this compound, belongs to the pyrazole class of heterocycles, which are five-membered rings containing two adjacent nitrogen atoms.

-

IUPAC Name: this compound

-

Synonyms: 3-Ethyl-5-ethoxycarbonyl-1H-pyrazole, Ethyl 3-ethyl-5-pyrazolecarboxylate

-

Molecular Formula: C₈H₁₂N₂O₂

-

Molecular Weight: 168.19 g/mol

-

CAS Number: 39759-25-8

-

Canonical SMILES: CCC1=NN=C(C=C1)C(=O)OCC

The structure consists of a pyrazole ring substituted with an ethyl group at position 3 and an ethyl carboxylate group at position 5. The "1H" designation indicates that the nitrogen at position 1 bears a hydrogen atom, allowing for tautomerism.

Physicochemical Properties

Understanding the physical and chemical properties of a compound is critical for its handling, purification, and application in reactions. The data presented below are compiled from predictive models and experimental data for structurally similar compounds.

| Property | Value | Source |

| Molecular Weight | 168.19 g/mol | Calculated |

| Appearance | White to off-white solid or oil | Typical for similar pyrazoles |

| Melting Point | Not readily available; expected to be low-melting | Inferred from similar compounds |

| Boiling Point | >250 °C (Predicted) | Inferred from similar compounds |

| Solubility | Soluble in common organic solvents like ethanol, DMF, and ethyl acetate.[1] | [1] |

| pKa | ~11-12 (Predicted, for N-H proton) | General pyrazole chemistry |

Synthesis and Mechanistic Insights

The most common and efficient method for constructing the pyrazole ring system is the Knorr Pyrazole Synthesis .[2][3] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3][4]

For the target molecule, this compound, the key precursors are:

-

Ethyl 2,4-dioxohexanoate: A β-ketoester that provides the carbon backbone for the pyrazole ring, including the C3-ethyl and C5-ester functionalities.

-

Hydrazine Hydrate (N₂H₄·H₂O): The source of the two adjacent nitrogen atoms in the heterocyclic ring.

Reaction Mechanism

The reaction proceeds via a well-established mechanism under acidic catalysis:[2][3]

-

Initial Condensation: The reaction initiates with the nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl carbons of the dicarbonyl compound (typically the more reactive ketone). This forms a hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group (the ester) in an intramolecular fashion.

-

Dehydration: The resulting cyclic intermediate readily eliminates two molecules of water to form the stable, aromatic pyrazole ring.[2]

This "one-pot" synthesis is highly effective due to the formation of the thermodynamically stable aromatic pyrazole product, which drives the reaction to completion, often in high yields.[2]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Knorr Synthesis

This protocol is a representative procedure adapted from established methods for synthesizing similar pyrazole carboxylates.[5]

Materials:

-

Ethyl 2,4-dioxohexanoate

-

Hydrazine monohydrate (~64% solution)

-

Ethanol (Absolute)

-

Glacial Acetic Acid

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve Ethyl 2,4-dioxohexanoate (1.0 eq) in ethanol. Add a catalytic amount of glacial acetic acid (e.g., 1% v/v).

-

Hydrazine Addition: Cool the solution to 0 °C in the ice bath. Slowly add hydrazine monohydrate (1.1 eq) dropwise to the stirred solution. Causality Note: The slow, cooled addition is crucial to control the initial exothermic reaction between the hydrazine and the dicarbonyl compound, preventing side reactions.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up and Neutralization: Pour the reaction mixture into a beaker containing cold water. Slowly add saturated NaHCO₃ solution to neutralize the acetic acid catalyst until effervescence ceases.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure this compound.

Spectroscopic Characterization

Confirming the structure of the synthesized product is paramount. Below are the expected spectroscopic signatures for this compound.

-

¹H NMR:

-

N-H Proton: A very broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.

-

Pyrazole Ring Proton (C4-H): A singlet around 6.6-6.8 ppm.

-

Ester Methylene (-OCH₂CH₃): A quartet around 4.3-4.4 ppm.

-

Ethyl Group Methylene (C3-CH₂CH₃): A quartet around 2.7-2.8 ppm.

-

Ester Methyl (-OCH₂CH₃): A triplet around 1.3-1.4 ppm.

-

Ethyl Group Methyl (C3-CH₂CH₃): A triplet around 1.2-1.3 ppm.

-

-

¹³C NMR:

-

Ester Carbonyl (C=O): ~162 ppm

-

Pyrazole Ring Carbons (C3, C5): ~140-150 ppm

-

Pyrazole Ring Carbon (C4): ~105-110 ppm

-

Ester Methylene (-OCH₂): ~61 ppm

-

Ethyl Group Methylene (C3-CH₂): ~20 ppm

-

Ester Methyl (-OCH₃): ~14 ppm

-

Ethyl Group Methyl (C3-CH₃): ~13 ppm

-

-

IR Spectroscopy (cm⁻¹):

-

N-H Stretch: Broad peak around 3200-3400 cm⁻¹.

-

C-H Stretch (Aliphatic): 2850-3000 cm⁻¹.

-

C=O Stretch (Ester): Strong peak around 1710-1730 cm⁻¹.

-

C=N/C=C Stretch (Ring): 1500-1600 cm⁻¹.

-

-

Mass Spectrometry (EI-MS):

-

Molecular Ion (M⁺): m/z = 168.

-

Applications in Research and Development

Pyrazole derivatives are privileged scaffolds in medicinal chemistry due to their ability to engage in hydrogen bonding and their metabolic stability. This compound serves as a key intermediate in the synthesis of more complex molecules.

-

Pharmaceutical Intermediates: The compound is a building block for creating active pharmaceutical ingredients (APIs). The pyrazole core is found in drugs with anti-inflammatory, analgesic, and anticancer properties.[4][6][7] For example, it is a precursor for synthesizing N-alkylated pyrazoles, which are crucial intermediates for certain pesticides and pharmaceuticals.[8][9] The ester group can be hydrolyzed to a carboxylic acid or converted to an amide, providing a handle for further functionalization in drug discovery programs.

-

Agrochemicals: The pyrazole ring is a common feature in modern insecticides and herbicides. This compound can be used as a starting material for developing new agrochemicals.

-

Materials Science: Substituted pyrazoles are investigated as ligands for creating metal-organic frameworks (MOFs) and as components in functional dyes.

Safety and Handling

As a standard laboratory chemical, this compound should be handled with appropriate care.

-

General Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents.

References

-

PubChem. Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

Chem Help Asap. Knorr Pyrazole Synthesis. Available from: [Link]

-

PubChem. 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Knorr Pyrazole Synthesis. Available from: [Link]

-

J&K Scientific LLC. Knorr Pyrazole Synthesis. Available from: [Link]

- Google Patents. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.

-

ChemBK. ethyl 5-acetyl-1H-pyrazole-3-carboxylate. Available from: [Link]

-

PubChem. Ethyl 5-methyl-1H-pyrazole-3-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. National Institute of Standards and Technology. Available from: [Link]

-

Chongqing Kemai Material Technology Co., Ltd. ethyl 3-methyl-1h-pyrazole-5-carboxylate 4027-57-0. Available from: [Link]

-

Slideshare. Knorr Pyrazole Synthesis (M. Pharm). Available from: [Link]

- Google Patents. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

-

ResearchGate. (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Available from: [Link]

-

Thieme Connect. Synthesis and Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate. Available from: [Link]

-

SciSpace. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. Available from: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 5. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]

- 9. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]

Molecular structure and formula of Ethyl 3-ethyl-1H-pyrazole-5-carboxylate

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 3-ethyl-1H-pyrazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The guide details its molecular structure, chemical formula, and key physicochemical properties. A thorough examination of a robust synthetic protocol is presented, including a step-by-step methodology and a discussion of the underlying reaction mechanism. Furthermore, this document outlines the compound's relevance in the broader context of drug discovery, drawing on the established pharmacological importance of the pyrazole scaffold. Safety and handling considerations are also addressed to ensure its proper use in a laboratory setting. This guide is intended to be a valuable resource for researchers utilizing or planning to work with this versatile chemical building block.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[1] Pyrazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The metabolic stability of the pyrazole ring and its ability to participate in various biological interactions have made it a cornerstone in the design of novel therapeutics. This compound is a valuable member of this class of compounds, serving as a key intermediate in the synthesis of more complex molecules. Its bifunctional nature, featuring both an ester and a reactive pyrazole ring, allows for a variety of subsequent chemical modifications, making it an attractive starting material for the development of new chemical entities.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a central five-membered pyrazole ring, substituted with an ethyl group at the C3 position and an ethyl carboxylate group at the C5 position. The presence of a proton on one of the nitrogen atoms (1H-pyrazole) allows for tautomerism, although the 1H, 3-substituted and 1H, 5-substituted forms are the most common.

Molecular Formula and Weight

The chemical structure of this compound corresponds to the following molecular formula and weight:

-

Molecular Formula: C₈H₁₂N₂O₂

-

Molecular Weight: 168.19 g/mol

Structural Diagram

Caption: Molecular Structure of this compound.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂O₂ | Calculated |

| Molecular Weight | 168.19 g/mol | Calculated |

| Appearance | Expected to be a solid or oil | Analogy to similar compounds |

| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and DMF | General properties of pyrazole esters |

| CAS Number | Not definitively assigned | - |

Synthesis of this compound

A common and effective method for the synthesis of pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the synthesis of this compound, the key starting materials are an ethyl-substituted β-keto-γ-dicarbonyl compound and hydrazine. A plausible and documented synthetic approach involves the reaction of a suitable diketoester with hydrazine hydrate.

Synthetic Workflow Diagram

Sources

Starting materials for Ethyl 3-ethyl-1H-pyrazole-5-carboxylate synthesis

An In-depth Technical Guide to the Starting Materials for the Synthesis of Ethyl 3-ethyl-1H-pyrazole-5-carboxylate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes and corresponding starting materials for the preparation of this compound, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. We will delve into the mechanistic underpinnings of the most prevalent synthetic strategies, offering field-proven insights into experimental choices and protocol design. All discussed methodologies are supported by authoritative references to ensure scientific integrity.

Introduction: The Significance of this compound

Pyrazole derivatives are a cornerstone in medicinal chemistry and agrochemical research, exhibiting a wide array of biological activities.[1][2] this compound, in particular, serves as a crucial building block for more complex molecules, including potent insecticides and herbicides. Its structural features, namely the ethyl group at the 3-position and the ethyl carboxylate at the 5-position, allow for diverse functionalization and SAR (Structure-Activity Relationship) studies. The efficient and scalable synthesis of this intermediate is therefore of paramount importance. This guide will explore the key starting materials that enable its synthesis through various established chemical pathways.

Primary Synthetic Pathways and Core Starting Materials

The synthesis of the pyrazole ring is predominantly achieved through the condensation of a binucleophilic hydrazine source with a 1,3-dielectrophilic three-carbon component. The specific nature of this three-carbon starting material dictates the substitution pattern of the final pyrazole product.

Pathway 1: Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazine

This is arguably the most classical and widely employed method for pyrazole synthesis.[2][3] The reaction involves the condensation of a 1,3-dicarbonyl compound, such as a β-diketone or a β-ketoester, with hydrazine or a hydrazine derivative.[3][4]

Key Starting Materials:

-

Ethyl 2,4-dioxohexanoate: This β-ketoester is the ideal 1,3-dicarbonyl precursor for the target molecule. The ethyl group is positioned to become the 3-substituent, and the ethyl ester group is appropriately placed to yield the desired 5-carboxylate.

-

Hydrazine Hydrate (or Hydrazine Hydrochloride): This provides the two nitrogen atoms for the pyrazole ring. Hydrazine hydrate is commonly used, though hydrazine hydrochloride can also be employed, often with the addition of a base to liberate the free hydrazine.

Reaction Mechanism and Causality:

The reaction proceeds through an initial condensation of one of the carbonyl groups of the dicarbonyl compound with hydrazine to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the remaining nitrogen atom attacks the second carbonyl group. Subsequent dehydration leads to the formation of the aromatic pyrazole ring. The regioselectivity of the reaction is a critical consideration, especially with unsymmetrical 1,3-dicarbonyls and substituted hydrazines. In the case of ethyl 2,4-dioxohexanoate and unsubstituted hydrazine, the initial nucleophilic attack is more likely to occur at the more reactive ketone carbonyl, leading to the desired 3-ethyl-5-carboxylate regioisomer.

Experimental Protocol: Synthesis from Ethyl 2,4-dioxohexanoate and Hydrazine Hydrate

-

To a solution of ethyl 2,4-dioxovalerate (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and acetic acid, add hydrazine monohydrate (1.1 to 1.5 equivalents) dropwise at 0 °C.[5]

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is typically poured into water and neutralized with a mild base like sodium bicarbonate.[5]

-

The product is then extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate.[5]

-

The solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.

Pathway 2: Reaction of α,β-Unsaturated Carbonyl Compounds with Hydrazine

Another versatile approach to pyrazole synthesis involves the reaction of α,β-unsaturated aldehydes or ketones with hydrazines.[1][6] This method proceeds via a Michael addition followed by cyclization and aromatization.

Key Starting Materials:

-

An appropriate α,β-unsaturated carbonyl compound: For the synthesis of this compound, a suitable precursor would be an ethyl ester of a 2-formyl-2-butenoic acid derivative or a related compound that can generate the required substitution pattern.

-

Hydrazine Hydrate (or a substituted hydrazine): As in the previous method, hydrazine provides the N-N unit of the pyrazole ring.

Reaction Mechanism and Causality:

The reaction is initiated by a Michael-type addition of hydrazine to the β-carbon of the α,β-unsaturated system. This is followed by an intramolecular condensation of the newly formed hydrazone with the carbonyl group, leading to a pyrazoline intermediate. The final step is the aromatization to the pyrazole, which can occur via oxidation (often by air) or elimination of a suitable leaving group if present.[4][6]

Experimental Protocol: General Procedure for Pyrazole Synthesis from α,β-Unsaturated Carbonyls

-

Dissolve the α,β-unsaturated carbonyl compound (1 equivalent) and a hydrazine salt (e.g., hydrazine hydrochloride, 1.2 equivalents) in a suitable solvent like ethanol.[1]

-

Add a catalyst, such as molecular iodine (I2), to mediate the oxidative C-N bond formation.[1]

-

Reflux the reaction mixture for several hours, monitoring the progress by TLC.

-

After completion, cool the mixture and quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.

-

Extract the product with an appropriate organic solvent, wash the organic layer with brine, and dry over anhydrous sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography to obtain the desired pyrazole derivative.[1]

Multicomponent Synthesis Strategies

One-pot, multicomponent reactions have gained significant traction in modern organic synthesis due to their efficiency and atom economy.[6] Several such strategies can be envisioned for the synthesis of this compound.

Key Starting Materials:

The starting materials for multicomponent reactions are typically simpler and more readily available. For the target molecule, a plausible combination could include:

-

An aldehyde (e.g., propanal)

-

An active methylene compound (e.g., diethyl malonate or ethyl acetoacetate)

-

A diazo compound or a source of hydrazine

Reaction Mechanism and Causality:

These reactions often proceed through a cascade of interconnected steps. For instance, a Knoevenagel condensation between an aldehyde and an active methylene compound can generate an α,β-unsaturated intermediate in situ.[7] This intermediate can then react with hydrazine in a subsequent cyclization step, all within the same reaction vessel. The choice of catalysts and reaction conditions is crucial for controlling the reaction pathway and achieving high yields of the desired product.

Data Presentation: Comparison of Synthetic Routes

| Synthetic Pathway | Key Starting Materials | Advantages | Disadvantages |

| 1,3-Dicarbonyl Condensation | Ethyl 2,4-dioxohexanoate, Hydrazine Hydrate | High yields, well-established, good regioselectivity with unsubstituted hydrazine. | The synthesis of the 1,3-dicarbonyl precursor may require multiple steps. |

| α,β-Unsaturated Carbonyl Route | α,β-unsaturated carbonyl precursor, Hydrazine Hydrate | Readily available starting materials in some cases. | May require an oxidant for aromatization, potential for side reactions. |

| Multicomponent Reactions | Simple aldehydes, active methylene compounds, hydrazine source | High efficiency, atom economy, reduced number of synthetic steps. | Optimization of reaction conditions can be complex, potential for multiple products. |

Visualization of Synthetic Workflows

Diagram 1: Synthesis via 1,3-Dicarbonyl Condensation

Caption: Workflow for pyrazole synthesis from a 1,3-dicarbonyl compound.

Diagram 2: Synthesis via α,β-Unsaturated Carbonyl Route

Caption: Workflow for pyrazole synthesis from an α,β-unsaturated carbonyl.

Conclusion and Future Outlook

The selection of starting materials for the synthesis of this compound is intrinsically linked to the chosen synthetic strategy. The classical approach utilizing the cyclocondensation of ethyl 2,4-dioxohexanoate with hydrazine remains a robust and reliable method. However, the development of more atom-economical and environmentally benign multicomponent reactions presents an exciting avenue for future research and industrial application. A thorough understanding of the underlying reaction mechanisms is essential for optimizing reaction conditions, maximizing yields, and ensuring the regioselective formation of the desired product. As the demand for novel pharmaceuticals and agrochemicals continues to grow, the efficient synthesis of key building blocks like this compound will remain a critical area of focus for the chemical science community.

References

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Zhang, X., Kang, J., Niu, P., Wu, J., Yu, W., & Chang, J. (2014). I2-Mediated Oxidative C–N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines. The Journal of Organic Chemistry, 79(21), 10170–10178. Retrieved from [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2021). Beilstein Journal of Organic Chemistry, 17, 2056–2117. Retrieved from [Link]

-

El-Sayed, M. A.-A., Abdel-Aziz, A. A.-M., & Abdel-Hafez, A.-A. M. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(15), 4933. Retrieved from [Link]

-

Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6523. Retrieved from [Link]

-

Hassan, R. A., & Al-Sabawi, A. H. (2020). Synthesis and Spectral Study of some New α, β-Unsaturated Carbonyl Compounds and Pyrazole Derivatives. Egyptian Journal of Chemistry, 63(1), 137-147. Retrieved from [Link]

- CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (n.d.). Google Patents.

Sources

- 1. I2-Mediated Oxidative C-N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines [organic-chemistry.org]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 5. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 6. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazole synthesis [organic-chemistry.org]

A Guide to the Biological Activity of Novel Pyrazole Derivatives: From Mechanistic Insights to Therapeutic Applications

Introduction: The Pyrazole Nucleus as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a quintessential example of such a "privileged scaffold".[1][2][3] Its unique electronic properties, synthetic tractability, and ability to engage in diverse biological interactions have established it as a cornerstone in drug discovery.[1][4] Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, among others.[1][5][6][7][8][9][10]

This guide provides a technical exploration of the principal biological activities of novel pyrazole derivatives. Moving beyond a simple catalog of effects, we will dissect the underlying mechanisms of action, present methodologies for their evaluation, and analyze structure-activity relationships (SAR) that drive potency and selectivity. This document is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage the vast potential of the pyrazole core in creating next-generation therapeutics.

Anticancer Activity: Targeting the Engines of Malignancy

The development of pyrazole-based compounds as anticancer agents is a highly active area of research, driven by their ability to modulate key pathways in cancer progression.[1][7]

Core Mechanism: Protein Kinase Inhibition

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[2][11] Many pyrazole derivatives are designed as ATP-competitive inhibitors, occupying the ATP-binding pocket of a target kinase to block downstream signaling.[2] This scaffold is adept at forming crucial hydrogen bonds and hydrophobic interactions within the kinase hinge region.

Noteworthy examples include:

-

CDK Inhibition: Novel pyrazole and pyrazolo[1,5-a]pyrimidine compounds have shown potent inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Compound 29 (Ali et al.) exhibited IC₅₀ values as low as 10.05 µM against the HepG2 liver cancer cell line.[1]

-

PIM-1 and Haspin Kinase Inhibition: Pyrazolo[1,5-a]pyrimidine and pyrazolo[4,3-f]quinoline derivatives have been developed as potent inhibitors of PIM-1 and Haspin kinases, respectively. These kinases are involved in cell survival and mitosis, and their inhibition can lead to significant antiproliferative effects in cell lines like HCT116 and MCF7.[1]

-

JAK2 Inhibition: Gandotinib (LY2784544) is an orally bioavailable and selective JAK2 inhibitor built upon a 3-aminopyrazole scaffold, demonstrating the clinical potential of this chemical class.[2]

Table 1: In Vitro Anticancer Activity of Representative Pyrazole Derivatives

| Compound ID | Target/Mechanism | Cancer Cell Line | Reported IC₅₀/GI₅₀ | Reference |

|---|---|---|---|---|

| Compound 29 | CDK2 Inhibitor | HepG2 (Liver) | 10.05 µM | [1] |

| Compound 41 | PI3K/AKT Pathway | MCF7 (Breast) | 1.937 µg/mL | [1] |

| Compound 43 | PI3 Kinase Inhibitor | MCF7 (Breast) | 0.25 µM | [1] |

| Compound 46 | PIM-1 Inhibitor | HCT116 (Colon) | 1.51 µM | [1] |

| Compound 48 | Haspin Kinase Inhibitor | HCT116 (Colon) | 1.7 µM | [1] |

| Compound 5b | Tubulin Polymerization | K562 (Leukemia) | 0.021 µM |[5] |

Caption: Pyrazole derivative blocking the RAF-MEK-ERK signaling pathway.

Alternative Mechanism: Tubulin Polymerization Inhibition

Beyond kinase inhibition, certain pyrazole derivatives disrupt cancer cell proliferation by interfering with microtubule dynamics.[5][12] Microtubules are essential for forming the mitotic spindle during cell division. Compounds that inhibit tubulin polymerization prevent spindle formation, leading to cell cycle arrest and apoptosis. For example, compound 5b , a novel pyrazole, was identified as a potent tubulin polymerization inhibitor with an IC₅₀ of 7.30 μM and demonstrated impressive cell growth inhibition with a GI₅₀ value of 0.021 μM against K562 leukemia cells.[5]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol provides a self-validating system for assessing the antiproliferative effects of novel pyrazole derivatives.

Objective: To determine the concentration of a pyrazole derivative that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Culture: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the test pyrazole derivative in DMSO. Perform a serial dilution in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

-

Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

Anti-inflammatory Activity: Quelling Pathological Inflammation

Core Mechanism: Cyclooxygenase (COX) Inhibition

Inflammation is mediated by prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes.[4][9] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in gastric protection, and COX-2, which is induced during inflammation.[4] The therapeutic benefit of non-steroidal anti-inflammatory drugs (NSAIDs) comes from inhibiting COX-2, while the common gastrointestinal side effects are due to the simultaneous inhibition of COX-1.[4]

Novel pyrazole derivatives are often designed to selectively inhibit COX-2. For instance, a 2023 study reported a 3-(trifluoromethyl)-5-arylpyrazole with a COX-2 IC₅₀ of 0.02 µM, compared to a COX-1 IC₅₀ of 4.5 µM, demonstrating high selectivity.[4] This selectivity translates to potent anti-inflammatory effects in vivo, where pyrazoles have been shown to reduce carrageenan-induced paw edema by 65-80%.[4]

Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives

| Compound Class | COX-2 IC₅₀ | COX-1 IC₅₀ | In Vivo Edema Inhibition (%) | Reference |

|---|---|---|---|---|

| 3,5-Diarylpyrazoles | 0.01 µM | - | 75% | [4] |

| 3-(Trifluoromethyl)-5-arylpyrazole | 0.02 µM | 4.5 µM | Not Reported | [4] |

| Methoxy-substituted Pyrazoles | - | - | Superior to Celecoxib | [13] |

| FR140423 | 150x selective for COX-2 | - | More potent than Indomethacin |[15] |

Caption: Selective inhibition of COX-2 by a pyrazole derivative.